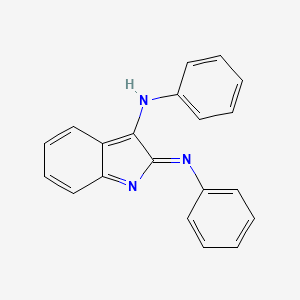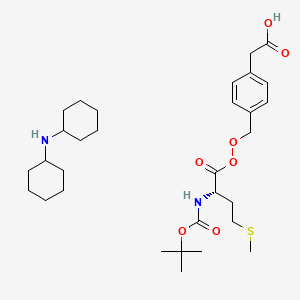
Boc-l-met(o)-o-ch2-f-ch2-cooh dcha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-l-met(o)-o-ch2-f-ch2-cooh dcha, also known as Boc-L-methionine sulfone, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-met(o)-o-ch2-f-ch2-cooh dcha typically involves the protection of the amino group of methionine with a Boc group. This is followed by oxidation to introduce the sulfone group. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) and a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Boc-l-met(o)-o-ch2-f-ch2-cooh dcha undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfone group.
Reduction: Reduction of the sulfone group back to a thioether group.
Substitution: Nucleophilic substitution reactions involving the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of methionine, such as methionine sulfoxide and methionine sulfone, depending on the reaction conditions and reagents used.
科学研究应用
Boc-l-met(o)-o-ch2-f-ch2-cooh dcha has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Boc-l-met(o)-o-ch2-f-ch2-cooh dcha involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further chemical modifications. The sulfone group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
相似化合物的比较
Similar Compounds
Boc-L-methionine: A similar compound with a Boc-protected amino group but without the sulfone group.
Boc-L-methionine sulfoxide: An intermediate oxidation product of Boc-L-methionine.
Boc-L-cysteine: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness
Boc-l-met(o)-o-ch2-f-ch2-cooh dcha is unique due to the presence of both the Boc-protected amino group and the sulfone group. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]peroxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7S.C12H23N/c1-19(2,3)26-18(24)20-15(9-10-28-4)17(23)27-25-12-14-7-5-13(6-8-14)11-16(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,15H,9-12H2,1-4H3,(H,20,24)(H,21,22);11-13H,1-10H2/t15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNKUGZNPVBENO-RSAXXLAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OOCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OOCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
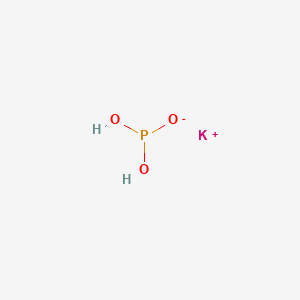
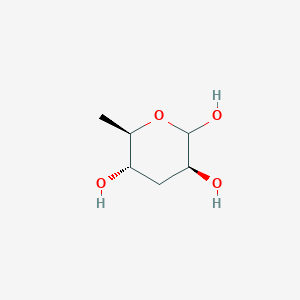
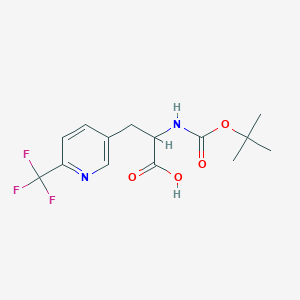
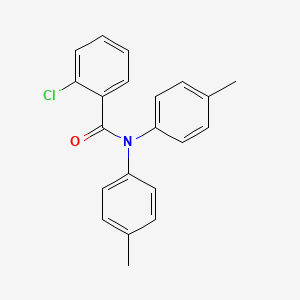
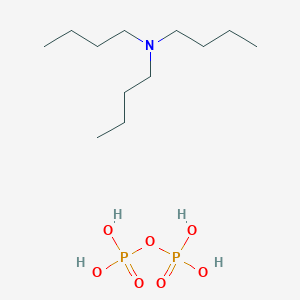
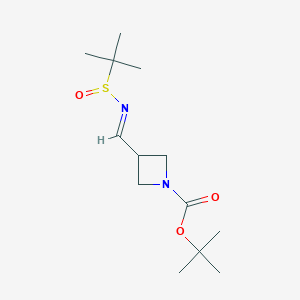
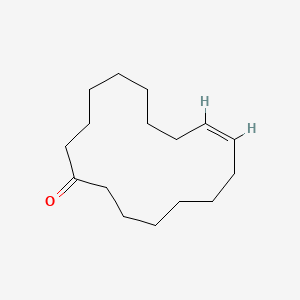

![2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate](/img/structure/B8120525.png)
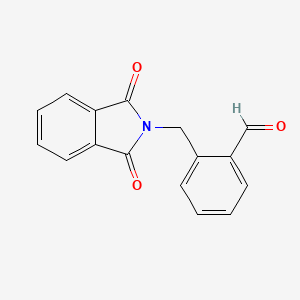
![(2S)-5-(diaminomethylideneazaniumyl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate](/img/structure/B8120535.png)

![azanium;[(2S)-2,3-dihydroxypropyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B8120552.png)
